molecular formula C6H6Br2FN B128907 2-Bromo-4-fluoroaniline hydrobromide CAS No. 146062-89-7

2-Bromo-4-fluoroaniline hydrobromide

Cat. No. B128907
M. Wt: 270.92 g/mol
InChI Key: YJKLDPPBEIGNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoroaniline hydrobromide is a chemical compound that is widely used in scientific research. It is a derivative of aniline and is often used as a reagent in organic synthesis. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and analytical chemistry. In

Mechanism Of Action

The mechanism of action of 2-Bromo-4-fluoroaniline hydrobromide is not well understood. However, it is believed to act as a nucleophile and can undergo substitution reactions with various electrophiles. The compound can also undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Bromo-4-fluoroaniline hydrobromide are not well studied. However, the compound has been found to be relatively non-toxic and has low acute toxicity. It is not considered to be a carcinogen or mutagen.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Bromo-4-fluoroaniline hydrobromide is its versatility as a reagent in organic synthesis. It can be used in the preparation of various heterocyclic compounds, making it a valuable tool for medicinal and agrochemical research. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-Bromo-4-fluoroaniline hydrobromide. One area of interest is the development of new synthetic routes for the compound, which could improve its yield and purity. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new synthetic strategies and applications. Additionally, the compound's potential as a starting material for the synthesis of new biologically active molecules is an area of interest for future research.

Synthesis Methods

The synthesis of 2-Bromo-4-fluoroaniline hydrobromide involves the reaction of 2-bromo-4-fluoroaniline with hydrobromic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield. This method is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

2-Bromo-4-fluoroaniline hydrobromide is used extensively in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. The compound is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

properties

CAS RN

146062-89-7

Product Name

2-Bromo-4-fluoroaniline hydrobromide

Molecular Formula

C6H6Br2FN

Molecular Weight

270.92 g/mol

IUPAC Name

2-bromo-4-fluoroaniline;hydrobromide

InChI

InChI=1S/C6H5BrFN.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,9H2;1H

InChI Key

YJKLDPPBEIGNET-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)N.Br

Canonical SMILES

C1=CC(=C(C=C1F)Br)N.Br

synonyms

2-BROMO-4-FLUOROANILINE HYDROBROMIDE

Origin of Product

United States

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